

## Application of virus-like particles (VLPs) in nextgeneration hepatitis B vaccines.

Author: BenchChem Technical Support Team. Date: December 2025



# Application of Virus-Like Particles (VLPs) in Next-Generation Hepatitis B Vaccines

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

#### Introduction

Virus-like particles (VLPs) represent a significant advancement in vaccine technology, offering a safe and highly immunogenic platform for preventing and treating infectious diseases. In the context of hepatitis B virus (HBV) infection, VLP-based vaccines have been a cornerstone of global health initiatives for decades. Next-generation HBV vaccines are leveraging the versatility of VLPs to enhance immunogenicity, broaden protection, and develop therapeutic strategies for chronic hepatitis B. These advanced vaccines are based on the self-assembling properties of viral structural proteins, primarily the hepatitis B surface antigen (HBsAg) and the hepatitis B core antigen (HBcAg), to form particles that mimic the structure of the native virus without containing any genetic material, rendering them non-infectious.[1][2][3]

This document provides detailed application notes and experimental protocols for the development and evaluation of VLP-based next-generation **hepatitis B vaccines**. It is intended for researchers, scientists, and drug development professionals working in the field of vaccinology and immunology.



## **Key Advantages of VLP-Based Hepatitis B Vaccines**

- Enhanced Safety: VLPs are non-replicative and non-infectious as they lack the viral genome. [1][2]
- High Immunogenicity: Their particulate nature and repetitive surface structure effectively stimulate both humoral and cellular immune responses, often without the need for strong adjuvants.[2]
- Versatile Platform: VLPs can be engineered to display foreign epitopes, making them a suitable platform for developing chimeric vaccines against other pathogens.[2]
- Improved Stability: VLP-based vaccines are generally stable nanoparticles, which can be advantageous for storage and distribution.[1]

### **Data Presentation**

Table 1: Comparison of Hepatitis B VLP Expression Systems



| Expression<br>System                               | VLP Type        | Typical<br>Yield                              | Advantages                                                                                          | Disadvanta<br>ges                                                                                                                       | References |
|----------------------------------------------------|-----------------|-----------------------------------------------|-----------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|------------|
| Pichia<br>pastoris                                 | HBsAg,<br>HBcAg | Up to 3 mg/g<br>wet cell<br>weight<br>(HBcAg) | High cell density culture, proper protein folding, potential for post- translational modifications. | Methanol induction can be hazardous on a large scale.                                                                                   | [1]        |
| Escherichia<br>coli                                | HBcAg           | ~3.21 mg/L<br>(optimized)                     | Rapid growth,<br>low cost,<br>well-<br>established<br>genetics.                                     | Lack of post-<br>translational<br>modifications,<br>potential for<br>inclusion<br>body<br>formation,<br>endotoxin<br>contaminatio<br>n. | [4][5]     |
| Plant-based<br>(e.g.,<br>Nicotiana<br>benthamiana) | HBcAg           | Variable                                      | Low cost, scalable, inherently safe (no human pathogens).                                           | Downstream processing can be complex, lower yields compared to microbial systems.                                                       | [2]        |
| Cell-Free<br>Protein<br>Synthesis<br>(Pichia       | HBcAg           | ~6.4 μg/mL                                    | Rapid<br>prototyping,<br>precise<br>control over                                                    | Lower yield, higher cost for large- scale production.                                                                                   | [1]        |



pastoris reaction lysate) conditions.

**Table 2: Characterization of Hepatitis B VLPs** 

| VLP Type               | Characterizati<br>on Method            | Average Particle Size (Diameter)      | Morphology                                                | References  |
|------------------------|----------------------------------------|---------------------------------------|-----------------------------------------------------------|-------------|
| HBsAg                  | Transmission Electron Microscopy (TEM) | 22-25 nm                              | Spherical,<br>icosahedral<br>contour                      | [6][7]      |
| HBcAg (wild-<br>type)  | Transmission Electron Microscopy (TEM) | 29-35 nm                              | Spherical,<br>icosahedral                                 | [1][8]      |
| Chimeric HBcAg-<br>HEV | Transmission Electron Microscopy (TEM) | ~34.1 nm                              | Irregular<br>spherical<br>("knobbly")                     | [8]         |
| HBsAg                  | Dynamic Light<br>Scattering (DLS)      | Hydrodynamic<br>radius (Rh)<br>varies | Provides information on size distribution and aggregation | [9][10][11] |

# Table 3: Immunogenicity of VLP-Based Hepatitis B Vaccines in Preclinical and Clinical Studies



| Vaccine<br>Candidate                           | Adjuvant                   | Key F<br>(Antik<br>Titers<br>Respo |                                                                                                                | References |
|------------------------------------------------|----------------------------|------------------------------------|----------------------------------------------------------------------------------------------------------------|------------|
| HBsAg VLP                                      | CpG (ODN1668)              | BALB/c mice                        | Anti-HBsAg titers<br>between 171,000<br>and 381.6 IU/L.                                                        | [12]       |
| Chimeric HBsAg-<br>HCV VLPs                    | Addavax (MF59<br>analogue) | BALB/c mice                        | Antibody titers approaching 5 x 10 <sup>4</sup> against displayed HCV epitopes.                                | [13]       |
| HBc-preS1 VLPs                                 | Alhydrogel                 | BALB/c mice                        | High anti-preS1 response and significant T-cell proliferation.                                                 | [14]       |
| 3-Antigen (pre-<br>S1, pre-S2, S)<br>HBsAg VLP | Aluminum<br>hydroxide      | Humans (Phase<br>3 trial)          | Seroprotection rate of 99.3% after 3 doses, higher and more rapid response compared to single-antigen vaccine. | [15]       |
| 20 μg HBsAg<br>VLP (3-dose)                    | Alum                       | Humans                             | Geometric mean<br>concentration<br>(GMC) of anti-<br>HBs: 427.46<br>mIU/mL at 24<br>months.                    | [16]       |

# **Experimental Protocols**



# Protocol 1: Production of HBsAg VLPs in Pichia pastoris (Small-Scale)

This protocol is adapted from established guidelines for small-scale production.[1][6]

| - | <br>    |                       |    |    |                       |   |     |
|---|---------|-----------------------|----|----|-----------------------|---|-----|
| 1 | NЛ      | ล                     | tΛ | rı | 2                     | c | . • |
|   | <br>IVI | $\boldsymbol{\alpha}$ | _  |    | $\boldsymbol{\alpha}$ |   |     |

- Recombinant Pichia pastoris strain harboring the HBsAg gene.
- BMGY (Buffered Glycerol-complex Medium) and BMMY (Buffered Methanol-complex Medium).
- Shake flasks.
- Incubator shaker.

#### 2. Procedure:

- Inoculate 50 mL of BMGY medium with a glycerol stock of the recombinant P. pastoris strain.
- Incubate at 30°C with vigorous shaking (250 rpm) for 12-16 hours, or until the optical density at 600 nm (OD600) reaches 15.
- Use this culture to inoculate 1 L of BMGY medium in a larger flask and incubate until the OD600 reaches approximately 8 (around 14 hours).
- Harvest the cells by centrifugation.
- To induce HBsAg expression, resuspend the cell pellet in BMMY medium.
- Continue incubation at 30°C with shaking for 48-72 hours, adding methanol to a final concentration of 0.5% every 24 hours to maintain induction.
- Harvest the cells by centrifugation for downstream processing.

## **Protocol 2: Purification of HBsAg VLPs**

This protocol involves cell lysis followed by a series of chromatography steps.[6][17]



#### 1. Materials:

- Lysis buffer (e.g., 25 mM sodium phosphate, 5 mM EDTA, pH 8.0).
- High-pressure homogenizer.
- Polyethylene glycol (PEG) 6000 and NaCl.
- Fumed silica (Aerosil 380).
- Ion-exchange chromatography (IEX) column.
- Size-exclusion chromatography (SEC) column.
- ÄKTA chromatography system or equivalent.

#### 2. Procedure:

- Cell Lysis: Resuspend the cell pellet in lysis buffer and pass through a high-pressure homogenizer multiple times.
- Clarification and Precipitation: Clarify the lysate by centrifugation. Add PEG 6000 and NaCl to the supernatant to precipitate host cell proteins.
- Adsorption to Fumed Silica: After another centrifugation step, adsorb the HBsAg from the supernatant onto fumed silica. Elute the HBsAg from the silica.
- Ion-Exchange Chromatography (IEX): Further purify the eluate using an IEX column to remove additional contaminants.
- Size-Exclusion Chromatography (SEC): Perform a final polishing step using an SEC column to separate assembled VLPs from monomers and smaller impurities.
- Characterization: Analyze the purified fractions by SDS-PAGE and confirm VLP formation by Transmission Electron Microscopy (TEM).

## **Protocol 3: Immunological Evaluation in Mice**

## Methodological & Application





This protocol outlines a general procedure for assessing the immunogenicity of a VLP vaccine candidate in a mouse model.[12][14]

#### 1. Materials:

- BALB/c mice (6-8 weeks old).
- VLP vaccine formulation.
- Adjuvant of choice (e.g., Alhydrogel, CpG ODN).
- Sterile PBS and syringes.
- ELISA plates and reagents.
- ELISpot plates and reagents.
- Flow cytometer and antibodies for intracellular cytokine staining.

#### 2. Procedure:

- Immunization: Immunize groups of mice (n=5-10) subcutaneously or intramuscularly with the VLP vaccine formulation. Include a control group receiving adjuvant only. Administer booster immunizations at 2-3 week intervals.
- Serum Collection: Collect blood samples at specified time points (e.g., before immunization and 2 weeks after each boost) to obtain serum for antibody analysis.
- Antibody Titer Determination (ELISA): a. Coat ELISA plates with recombinant HBsAg or the specific antigen of interest. b. Block the plates to prevent non-specific binding. c. Add serial dilutions of mouse sera and incubate. d. Add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody. e. Add a substrate solution and measure the absorbance to determine the antibody titer.
- T-Cell Response Analysis (ELISpot): a. Isolate splenocytes from immunized mice. b. Add splenocytes to an ELISpot plate pre-coated with capture antibodies for specific cytokines (e.g., IFN-γ, IL-4). c. Stimulate the cells with the VLP antigen or specific peptides. d. After incubation, wash the plate and add a biotinylated detection antibody. e. Add a streptavidin-







enzyme conjugate and a substrate to visualize the spots, which represent cytokine-secreting cells.

Intracellular Cytokine Staining (ICS): a. Stimulate isolated splenocytes with the antigen in the
presence of a protein transport inhibitor (e.g., Brefeldin A). b. Stain the cells for surface
markers (e.g., CD4, CD8). c. Fix and permeabilize the cells. d. Stain for intracellular
cytokines (e.g., IFN-γ, TNF-α, IL-2). e. Analyze the cells by flow cytometry to quantify the
percentage of antigen-specific, cytokine-producing T-cells.

## **Mandatory Visualizations**





Click to download full resolution via product page

Caption: Workflow for the development of a VLP-based **Hepatitis B vaccine**.





Click to download full resolution via product page

Caption: Immune response pathway induced by Hepatitis B VLP vaccines.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

## Methodological & Application





- 1. Frontiers | Synthesis and Assembly of Hepatitis B Virus-Like Particles in a Pichia pastoris Cell-Free System [frontiersin.org]
- 2. Absolute Quantification of Hepatitis B Core Antigen (HBcAg) Virus-like Particles and Bound Nucleic Acids PMC [pmc.ncbi.nlm.nih.gov]
- 3. Escherichia coli-derived virus-like particles in vaccine development PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yield Optimisation of Hepatitis B Virus Core Particles in E. coli Expression System for Drug Delivery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yield Optimisation of Hepatitis B Virus Core Particles in E. coli Expression System for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Production of Chimeric Hepatitis B Virus-Like Particles Bearing an Epitope of Hepatitis E Virus Capsid by Transient Expression in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4.7. Dynamic Light Scattering (DLS) [bio-protocol.org]
- 10. Development and validation of a dynamic light scattering-based method for viral quantification: A straightforward protocol for a demanding task | PLOS One [journals.plos.org]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Optimization and Validation of an 8-Color Intracellular Cytokine Staining (ICS) Assay to Quantify Antigen-Specific T Cells Induced by Vaccination PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Assembly of Hepatitis B Virus-Like Particles in a Pichia pastoris Cell-Free System PMC [pmc.ncbi.nlm.nih.gov]
- 14. cytek-web.s3.amazonaws.com [cytek-web.s3.amazonaws.com]
- 15. Immunogenicity and Safety of a 3-Antigen Hepatitis B Vaccine vs a Single-Antigen Hepatitis B Vaccine: A Phase 3 Randomized Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of immunogenicity between hepatitis B vaccines with different dosages and schedules among healthy young adults in China: A 2-year follow-up study PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of structure and immunogenicity of CVB1-VLP and inactivated CVB1 vaccine candidates PMC [pmc.ncbi.nlm.nih.gov]



To cite this document: BenchChem. [Application of virus-like particles (VLPs) in next-generation hepatitis B vaccines.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b020794#application-of-virus-like-particles-vlps-in-next-generation-hepatitis-b-vaccines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com